molecular formula C26H29FN4O4 B2724292 N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877633-80-2

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2724292
CAS No.: 877633-80-2
M. Wt: 480.54
InChI Key: NGTLKJSTJRYZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H29FN4O4 and its molecular weight is 480.54. The purity is usually 95%.
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Scientific Research Applications

1. Radiolabeled Antagonist for Neurotransmission Studies

The compound [18F]p-MPPF, which shares structural similarities with N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, has been utilized as a 5-HT1A antagonist for studying serotonergic neurotransmission through positron emission tomography (PET). This involves chemistry, radiochemistry, animal data, human data, toxicity, and metabolism studies (Plenevaux et al., 2000).

2. Synthesis and Evaluation as Antipsychotics

Conformationally constrained butyrophenones, structurally related to the specified compound, were synthesized and evaluated as antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors and were investigated through in vitro assays, neurochemical studies, and in vivo assays for antipsychotic potential (Raviña et al., 2000).

3. PET Radioligand for Neuropsychiatric Disorders

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, similar in structure, were prepared as PET radioligands. They demonstrated potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their high brain uptake, slow brain clearance, and stability (García et al., 2014).

4. Binge Eating Model Studies

Compounds like GSK1059865, which share structural features with the specified molecule, were evaluated in a binge eating model in female rats. These studies are crucial for understanding compulsive food consumption and potential pharmacological treatments for eating disorders (Piccoli et al., 2012).

5. Catalytic Activity in Cu-Catalyzed Couplings

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), which bears resemblance to the specified compound, was used to promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights its role in synthetic chemistry and the production of pharmaceutically important building blocks (Bhunia et al., 2017).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O4/c1-34-22-10-8-21(9-11-22)30-12-14-31(15-13-30)23(24-3-2-16-35-24)18-29-26(33)25(32)28-17-19-4-6-20(27)7-5-19/h2-11,16,23H,12-15,17-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTLKJSTJRYZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.